molecular formula C22H20O8 B1251984 Peperomin E

Peperomin E

Cat. No.: B1251984
M. Wt: 412.4 g/mol
InChI Key: HSEIBOLBSKVJFP-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peperomin E is a secolignan compound first isolated from the medicinal herb Peperomia dindygulensis . Characterized by its α-methylene-γ-butyrolactone moiety, it has demonstrated significant and multifaceted bioactivity, making it a valuable tool for pharmacological and mechanistic studies . Its primary research value lies in its potent, broad-spectrum anti-cancer properties. Studies have shown that this compound induces apoptosis and cytoprotective autophagy in human prostate cancer DU145 cells, both in vitro and in vivo, with efficacy enhanced by co-treatment with autophagy inhibitors . The compound also promotes apoptosis and cell cycle arrest in non-small-cell lung cancer (NSCLC) cell lines and inhibits tumor growth in mouse xenograft models . A key mechanism identified in lung cancer is its direct interaction with and inhibition of DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation and reactivation of silenced tumor suppressor genes like RASSF1A, APC, and p16INK4 . Furthermore, this compound exhibits potent activity against acute myelogenous leukaemia (AML) and leukaemia stem cells (LSCs), with synthetic derivatives showing enhanced efficacy and water solubility . Beyond oncology, research indicates this compound has anti-inflammatory and anti-atherosclerotic effects. In an apolipoprotein E-deficient (ApoE−/−) mouse model, it protected against high-fat diet-induced atherosclerosis by suppressing the NLRP3 inflammasome signaling pathway and reducing inflammatory responses . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

(4S)-4-[bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methylideneoxolan-2-one

InChI

InChI=1S/C22H20O8/c1-11-14(8-26-22(11)23)19(12-4-15(24-2)20-17(6-12)27-9-29-20)13-5-16(25-3)21-18(7-13)28-10-30-21/h4-7,14,19H,1,8-10H2,2-3H3/t14-/m1/s1

InChI Key

HSEIBOLBSKVJFP-CQSZACIVSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)C([C@@H]3COC(=O)C3=C)C4=CC5=C(C(=C4)OC)OCO5

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(C3COC(=O)C3=C)C4=CC5=C(C(=C4)OC)OCO5

Synonyms

peperomin E

Origin of Product

United States

Isolation and Purification Methodologies of Peperomin E

Plant Source Identification and Authentication for Peperomin E Isolation

This compound is a secolignan found in plants belonging to the Peperomia genus. nih.gov Accurate identification and authentication of the plant material are crucial for successful isolation.

Focus on Peperomia dindygulensis and Peperomia pellucida

Peperomia dindygulensis Miq. is a well-established source for the isolation of this compound. nih.govrsc.orgnih.govkarger.comdntb.gov.uanih.gov This plant, a member of the Piperaceae family, is traditionally used in some regions as a folk medicine. nih.govrsc.orgnih.govkarger.com this compound has been obtained from the whole plant of P. dindygulensis. rsc.orgkarger.com

Peperomia pellucida (L.) Kunth is another plant species from which this compound has been isolated. core.ac.uknih.govneliti.comresearchgate.net Studies have reported the isolation of this compound from the whole plant and leaf extract of P. pellucida. core.ac.uknih.govneliti.comresearchgate.netresearchgate.net

Extraction Techniques for this compound from Plant Matrix

Once the plant material is collected and authenticated, the compounds, including this compound, are extracted from the plant matrix. This typically involves using solvents to dissolve the target compounds.

Solvent-Based Extraction Approaches

Solvent extraction is a common method for isolating this compound from plant material. For P. dindygulensis, dichloromethane (B109758) (CH₂Cl₂) has been used to extract this compound from the whole plant. rsc.org Ethanol (B145695) (EtOH) 95% has also been used for exhaustive extraction of the air-dried whole plant of P. dindygulensis. nih.gov The resulting ethanol extract was then partitioned with chloroform (B151607) (CHCl₃). nih.gov

For P. pellucida, ethanol has been used to extract compounds from the whole plant, followed by partitioning with solvents such as n-hexane and ethyl acetate (B1210297) (EtOAc). tapchiyhocvietnam.vn Methanol (B129727) has also been used for the extraction of pulverized P. pellucida plant material. ekb.eg

Chromatographic Separation Strategies for this compound Purification

Following extraction, chromatographic techniques are employed to separate this compound from other compounds present in the plant extract and achieve a high level of purity.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the purification of this compound. rsc.orgpatsnap.comchem960.comnih.govub.eduresearchgate.netmsptm.org This method utilizes silica gel as the stationary phase and a mobile phase, typically a mixture of solvents with varying polarities, to separate compounds based on their differential affinities for the stationary and mobile phases.

In the isolation of this compound from P. dindygulensis, silica gel column chromatography has been employed with solvent systems such as petroleum ether/EtOAc gradients. nih.gov Flash column chromatography using silica gel (300–400 mesh) and solvent systems like hexanes/EtOAc have also been reported for purifying this compound or its derivatives. rsc.orgub.edursc.org

For Peperomia blanda, a related species, silica gel column chromatography with CHCl₃:EtOAc gradients has been used for fractionation, followed by purification using n-hexane-EtOAc. msptm.org Dichloromethane fractions from Peperomia blanda have been subjected to silica gel column chromatography using n-hexane:EtOAc gradient elution. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and analysis of this compound, often to achieve higher purity levels. nih.govnih.govtapchiyhocvietnam.vnthermofisher.comgoogle.com HPLC provides higher resolution compared to traditional column chromatography. thermofisher.com

The purity of isolated this compound is commonly verified by HPLC analysis, often showing purity levels greater than 95% or 98%. rsc.orgnih.govkarger.com HPLC methods for this compound analysis and purification have utilized C18 columns and mobile phases such as acetonitrile (B52724) and aqueous formic acid. nih.govresearchgate.net Semi-preparative HPLC has also been used in the purification process of compounds from P. dindygulensis. researchgate.net

This compound is a naturally occurring secolignan that has garnered scientific interest due to its presence in certain plant species and its distinct chemical structure characterized by an α-methylene-γ-butyrolactone moiety. It has been isolated from plants within the Peperomia genus, notably Peperomia dindygulensis and Peperomia pellucida. Research into this compound involves its isolation from these natural sources, followed by purification and rigorous purity assessment to ensure its suitability for further study.

The isolation of this compound typically begins with the extraction of plant material from species known to contain this compound, such as Peperomia dindygulensis or Peperomia pellucida. Initial extraction often involves maceration of dried plant material using solvents like methanol or ethanol. thegoodscentscompany.com The resulting crude extract contains a complex mixture of compounds, from which this compound must be separated.

Chromatographic techniques are central to the isolation and purification of this compound. These methods exploit differences in the physical and chemical properties of the compounds in the extract to achieve separation. Column chromatography is a widely used technique in this process. Various stationary phases, such as silica gel, and mobile phase systems, often gradients of solvents like n-hexane, ethyl acetate, chloroform, and methanol, are employed to fractionate the crude extract. thegoodscentscompany.comsenescence.info Fractions containing this compound are identified, typically through analytical techniques like Thin-Layer Chromatography (TLC). senescence.info

Further purification of these fractions is often necessary to obtain this compound in a pure form. High-Performance Liquid Chromatography (HPLC) is a powerful technique utilized for this purpose, allowing for finer separation of closely related compounds. wikipedia.orgwikipedia.orgguidetopharmacology.org Preparative HPLC can be used to isolate larger quantities of the purified compound. The structure of the isolated compound is subsequently elucidated using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). thegoodscentscompany.comwikipedia.org

Purity Assessment of Isolated this compound

Ensuring the purity of isolated this compound is a critical step before conducting biological assays or further chemical modifications. Purity assessment is commonly performed using analytical techniques, with HPLC being a standard method. wikipedia.orgwikipedia.orgguidetopharmacology.org

HPLC-based purity assessment involves analyzing the purified compound using a suitable HPLC system and detector, typically a UV detector. The purity is often determined by peak area normalization, where the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. wikipedia.orgguidetopharmacology.org A high percentage of the total peak area attributed to this compound indicates high purity.

Another method for verifying purity using HPLC is peak purity analysis. This technique, often performed with a diode array detector (DAD), examines the UV spectrum across a single chromatographic peak. If the spectrum is consistent across the entire peak, it suggests that the peak represents a single compound, thus confirming its purity. wikipedia.orgguidetopharmacology.org

Research findings have reported high purity levels for isolated this compound. For instance, studies have indicated purity greater than 98% as verified by HPLC peak area normalization and peak purity analysis, with the peak purity angle/peak purity threshold being less than 1. wikipedia.orgguidetopharmacology.org Other reports have indicated purity levels of ≥95% confirmed by HPLC analysis. wikipedia.orgfishersci.no

Structural Elucidation and Spectroscopic Characterization of Peperomin E

Advanced Spectroscopic Techniques for Elucidating Peperomin E Structure

The structural determination of this compound relies heavily on comprehensive spectroscopic analysis. These techniques provide crucial information about the compound's functional groups, carbon-hydrogen framework, molecular weight, and electronic transitions. rsc.orgnih.govamazonaws.commsptm.orgsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (1D and 2D Experiments)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a primary tool for elucidating the structure of this compound. rsc.orgnih.govamazonaws.commsptm.orgsemanticscholar.org Specifically, 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. nih.govamazonaws.com Chemical shifts (δ), multiplicities (s, d, t, q, m), and coupling constants (J) obtained from 1H NMR spectra are essential for assigning protons to specific environments. rsc.org 13C NMR, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps to identify the types of carbon atoms (methyl, methylene, methine, or quaternary). rsc.org

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single-Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing connectivity between atoms and fragments within the molecule. rsc.orgamazonaws.com HMBC and HSQC experiments have been used to assign NMR signals for this compound and its derivatives. rsc.org

While full comprehensive NMR data for this compound across all sources is not consistently presented in a single table, specific reported data points highlight key structural features. For instance, 1H NMR data for this compound includes signals in the aromatic region, characteristic of the benzodioxole moieties, and signals corresponding to the α-methylene-γ-butyrolactone ring rsc.orgamazonaws.com.

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationSource
H-6', 6''6.456, 6.443s-2H amazonaws.com
H-2', 2''6.379, 6.369s-2H amazonaws.com
H-6a6.151d1.81H amazonaws.com
H-6b4.943d1.51H amazonaws.com
H-4a4.321dd7.5, 9.31H amazonaws.com
H-4b3.940dd4.2, 9.31H amazonaws.com
-OCH33.887, 3.897s-3H each amazonaws.com
H-33.74m-1H amazonaws.com
CarbonChemical Shift (δ ppm)Source
C-1170.4 amazonaws.com
C-2135.9 amazonaws.com
C-6124.7 amazonaws.com
C-1', 1''134.4, 134.3 amazonaws.com
C-3', 3''149.4, 149.6 amazonaws.com
C-5', 5''143.7, 143.5 amazonaws.com
C-4', 4''136.1, 136.2 amazonaws.com
C-6', 6''108.2, 108.4 amazonaws.com
C-2', 2''101.7, 101.2 amazonaws.com
-OCH2O-101.5 amazonaws.com
C-342.5 amazonaws.com
C-555.3 amazonaws.com
-OCH356.9, 57.0 amazonaws.com
C-469.7 amazonaws.com

Mass Spectrometry (MS) Applications in this compound Structure Determination (including HR-MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HR-MS), particularly HRMS-ESI (High-Resolution Electrospray Ionization Mass Spectrometry), provides accurate mass measurements that allow for the determination of the molecular formula. rsc.orgmsptm.orgrsc.orgmdpi.com ESI-MS data for this compound has been reported, showing a molecular ion peak [M+Na]+ at m/z 435.1041, consistent with its molecular formula C22H20O8. amazonaws.comnih.gov MS techniques are also used in conjunction with chromatographic methods like UFLC-MS/MS for the detection and quantification of this compound. nih.govresearchgate.net

Infrared (IR) Spectroscopy Contributions to this compound Structure Analysis

IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic absorption frequencies of molecular vibrations. rsc.orgmsptm.orgsemanticscholar.org While specific detailed IR peaks for this compound itself are not extensively listed across the provided sources, IR spectroscopy is consistently mentioned as one of the spectroscopic methods used for its structural confirmation. rsc.orgmsptm.org For related compounds and general analysis of plant extracts containing peperomins, IR spectra have revealed the presence of hydroxyl (O-H), carbonyl (C=O), and C-O-C stretching vibrations, which are expected functional groups in lignans (B1203133) like this compound. msptm.orgsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Chromophore Analysis

UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule, providing insights into the presence of chromophores, such as aromatic rings and conjugated systems. msptm.orgsemanticscholar.org UV-Vis analysis has been applied to peperomins, and absorption maxima in the range of 200-400 nm are typical for compounds with aromatic ring structures. amazonaws.commsptm.orgmdpi.comscispace.comresearchgate.net The UV spectrum of this compound has been reported to show specific absorption bands, contributing to its characterization. amazonaws.com

Stereochemical Determination of this compound

The stereochemistry of this compound, particularly the configuration of chiral centers within its structure, is a crucial aspect of its complete characterization. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments have been employed in the stereochemical analysis of peperomin derivatives, providing information about the spatial proximity of protons. rsc.org Specific NOESY correlations can indicate relative configurations, such as trans configuration in the γ-butyrolactone ring of synthesized this compound amino-analogs. rsc.org While direct detailed NOESY data for this compound itself is not explicitly provided in the snippets, the application of this technique to related peperomins highlights its importance in determining their three-dimensional structure. The stereochemistry at certain positions in related secolignans has been determined by analyzing coupling constants and NOESY correlations. msptm.org

Computational Chemistry Approaches in this compound Structure Confirmation

Computational chemistry approaches, such as Electronic Circular Dichroism (ECD) calculations based on Time-Dependent Density Functional Theory (TDDFT), play a significant role in confirming the absolute configuration of chiral natural products, including peperomins. rsc.orgmdpi.comresearchgate.netfrontiersin.orgresearchgate.netunesp.brrsc.orgresearchgate.netresearchgate.net By comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. mdpi.comresearchgate.netresearchgate.net This method has been successfully applied to determine the absolute configuration of other peperomin-type secolignans. mdpi.comresearchgate.netrsc.orgresearchgate.net Although specific details of ECD calculations solely for the natural this compound are not extensively detailed in the provided snippets, the use of ECD analysis for related peperomins demonstrates its relevance and application in confirming the stereochemistry within this class of compounds. rsc.orgmdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net

Biosynthetic Pathway Investigations of Peperomin E

Proposed Precursor Identification in Peperomin E Biosynthesis

Lignans (B1203133) and secolignans originate from the shikimic acid pathway, which provides the aromatic amino acids phenylalanine and tyrosine. researchgate.netflybase.org These amino acids serve as the primary precursors for the phenylpropanoid pathway, leading to the formation of various cinnamic acid derivatives. researchgate.netflybase.org Common intermediates in this pathway, such as cinnamic acid, p-coumaric acid, and ferulic acid, are considered likely precursors for the phenylpropanoid units that ultimately form lignans and secolignans. flybase.org

Studies on the biosynthesis of pellucidin A, another natural product found in Peperomia pellucida and classified as a dinor-lignan, have provided insights into the precursor molecules utilized in this genus. These investigations identified L-phenylalanine, cinnamic acid, and ferulic acid as precursors that are incorporated into the pellucidin A structure. nih.gov Given the structural relationship between secolignans and other phenylpropanoid-derived compounds in Peperomia, it is proposed that similar cinnamic acid derivatives serve as the foundational units for this compound biosynthesis. Based on the chemical structure of this compound, which features methoxy (B1213986) and methylenedioxy substituents on its aromatic rings, it is probable that methoxylated and methylenedioxylated phenylpropanoid monomers are involved as direct precursors to the dimerization step.

Enzymatic Steps and Key Biotransformations in Secolignan Formation

The biosynthesis of lignans, the class of compounds from which secolignans are derived, typically begins with the deamination of phenylalanine, catalyzed by phenylalanine ammonialyase (PAL), to produce cinnamic acid. Subsequent enzymatic steps, including hydroxylations and methylations carried out by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and various O-methyltransferases (COMTs), lead to the formation of substituted cinnamic acids and their corresponding alcohols (monolignols). flybase.org

A pivotal step in lignan (B3055560) biosynthesis is the oxidative coupling of two phenylpropanoid units. This radical coupling is often catalyzed by laccases or peroxidases, resulting in the formation of a dilignan structure. flybase.orgsigmaaldrich.com The formation of secolignans from these dilignans involves further biotransformations. While the precise enzymatic steps for this compound formation are not fully elucidated in the available literature, studies on the biosynthesis of other secolignans, such as juspurpudin, suggest mechanisms involving the transformation of a cyclic lignan precursor. This can include reactions like ring reduction, benzylic oxidation, and subsequent cleavage of a carbon-carbon bond within the lignan framework. flybase.org The presence of methylenedioxy bridges in this compound also indicates the involvement of cytochrome P450 enzymes, which are known to catalyze this type of cyclization in the biosynthesis of various natural products, including other lignans. flybase.org

Genetic and Molecular Biology Aspects of this compound Biosynthesis in Plants

Detailed genetic and molecular biology studies specifically focused on the biosynthesis of this compound in Peperomia species are limited in the provided information. However, the biosynthesis of secondary metabolites in plants is controlled by the expression of genes encoding the relevant enzymes and regulatory proteins.

Research into the genetic basis of secondary metabolism in related plant species, such as Piper longum (also in the Piperaceae family), provides a framework for understanding the molecular aspects involved. Transcriptome analyses in Piper longum have aimed to identify genes involved in the biosynthesis of alkaloids, which are also derived from phenylpropanoids and amino acids. nih.gov These studies highlight the importance of genes encoding enzymes in the upstream shikimate and phenylpropanoid pathways, as well as enzymes catalyzing later, specialized steps in the biosynthesis of diverse secondary metabolites.

Total Synthesis and Synthetic Analog Design of Peperomin E

Retrosynthetic Analysis of Peperomin E

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials. researchgate.netbibliotekanauki.pl For this compound, a key challenge in retrosynthetic analysis is the construction of the α-methylene-γ-butyrolactone core and the attachment of the complex aromatic substituents. researchgate.netrsc.org Disconnections can be envisioned at various points in the molecule, particularly around the central methane (B114726) carbon and the lactone ring. chemistrydocs.com The α-methylene-γ-butyrolactone moiety itself is a common structural feature in natural products and its synthesis often involves strategies like cyclization reactions or olefination protocols. researchgate.netrsc.orgwhiterose.ac.ukwhiterose.ac.uk The bis(7-methoxy-1,3-benzodioxol-5-yl)methane portion can be approached through the coupling of the substituted benzodioxole units.

Convergent and Linear Synthetic Strategies Towards this compound

Several synthetic strategies have been developed for the construction of this compound, employing both convergent and linear approaches. Convergent synthesis involves preparing key fragments separately and joining them in a later step, which can be more efficient for complex molecules. Linear synthesis builds the molecule step-by-step from a starting material.

One notable strategy involves the formation of the α-alkylidene-γ-butyrolactone core using specific methodologies, followed by the introduction of the diarylmethyl substituent. researchgate.netrsc.orgrsc.org

Phosphorylated Cyclopropane (B1198618) Methodologies

Phosphorylated cyclopropanes have proven to be valuable intermediates in the synthesis of α-alkylidene-γ-butyrolactones, including the core structure of this compound. researchgate.netrsc.orgrsc.org This methodology often involves the rhodium(II)-catalysed intramolecular cyclopropanation of α-(diethoxyphosphoryl)acetates. researchgate.netrsc.orgrsc.org The resulting cyclopropyl (B3062369) intermediates can then undergo regioselective reductive ring-opening and subsequent Horner–Wadsworth–Emmons olefination to furnish the α-alkylidene-γ-butyrolactone framework. researchgate.netrsc.orgrsc.orgacs.org This approach has been successfully applied in the total synthesis of (±)-Peperomin E. researchgate.netrsc.orgrsc.org

C-H Insertion/Olefination Protocols

Another strategy for constructing the α-methylene-γ-butyrolactone moiety involves a telescoped C-H insertion/olefination sequence. chem960.comresearchgate.net This method utilizes rhodium(II)-catalysed reactions of α-diazo-α-(diethoxyphosphoryl)acetates. whiterose.ac.ukwhiterose.ac.ukacs.org The key step is a C-H insertion reaction mediated by a rhodium carbenoid intermediate, forming a new C-C bond. whiterose.ac.uk This is followed by an olefination reaction to generate the exocyclic double bond of the α-methylene-γ-butyrolactone. whiterose.ac.ukwhiterose.ac.ukacs.org This one-pot protocol offers an efficient route to this important structural motif and has been explored in the context of natural product synthesis. whiterose.ac.ukwhiterose.ac.ukacs.orgrsc.org While initially explored for (±)-Peperomin E, the cyclopropanation route proved more successful in one reported synthesis. rsc.org

Stereoselective Synthesis of this compound and its Stereoisomers

This compound possesses a chiral center at the position bearing the diarylmethyl group. nih.gov The stereoselective synthesis of natural this compound, which has a defined stereochemistry, is crucial for obtaining the biologically active isomer. nih.govrsc.org Achieving high stereoselectivity in the formation of this chiral center is a key aspect of total synthesis efforts. rsc.orgmasterorganicchemistry.comuwindsor.ca While the synthesis of racemic (±)-Peperomin E has been reported using methodologies like the phosphorylated cyclopropane route, the development of enantioselective approaches is important for accessing the pure stereoisomers. researchgate.netrsc.orgrsc.org Strategies for stereoselective synthesis can involve the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis. uwindsor.ca The control of stereochemistry in reactions forming the lactone ring or introducing the diarylmethyl substituent is critical. acs.org

Development of Synthetic Methodologies Inspired by this compound Core Structure

The α-methylene-γ-butyrolactone core structure present in this compound and many other natural products has inspired the development of new synthetic methodologies. chem960.comresearchgate.net The need for efficient and versatile methods to construct this motif has driven innovation in areas such as C-H functionalization, cyclization reactions, and olefination strategies. whiterose.ac.ukwhiterose.ac.ukacs.orgrsc.org Research aimed at synthesizing this compound and related compounds has contributed to the broader field of organic synthesis by providing new tools and strategies for accessing similar structural elements in other complex molecules. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

Despite its promising biological activities, this compound faces limitations such as poor water solubility and instability, particularly due to its α-methylene-γ-butyrolactone substructure, which is unstable under both acidic and basic conditions. rsc.org To overcome these challenges and potentially enhance its therapeutic utility, researchers have focused on the design and synthesis of this compound analogs and derivatives. rsc.orgresearchgate.netrsc.org

A key strategy involves modifying the α-methylene-γ-butyrolactone moiety through reactions like Michael addition. researchgate.netresearchgate.net This approach aims to improve pharmacokinetic properties, such as water solubility and bioavailability, while ideally maintaining or enhancing biological activity. rsc.orgrsc.orgresearchgate.net

Structural Modifications for Biological Evaluation

Structural modifications of this compound have been primarily focused on the α-methylene-γ-butyrolactone moiety. rsc.orgresearchgate.netrsc.org A series of amino derivatives have been synthesized through the diastereoselective conjugate addition of various primary and secondary amines to this reactive center. rsc.orgresearchgate.netrsc.org This modification has been shown to increase water solubility and, in some cases, enhance anti-leukemia stem cell (LSC) activity. rsc.orgresearchgate.netrsc.org

The synthesis of these amino derivatives typically involves the reaction of this compound with the chosen amine. rsc.org The resulting amino adducts can then be converted into water-soluble salts using various inorganic or organic acids, such as fumarate, citrate, sulfate, phosphate, and hydrochloride acids. rsc.orgrsc.org Phosphate salts have demonstrated favorable crystallinity and relatively low hygroscopic properties. rsc.orgrsc.org

Spectroscopic analysis, such as ¹H NMR, confirms the successful amination by the absence of the characteristic olefinic proton resonances of the α-methylene group in this compound. rsc.orgrsc.org The appearance of new resonances in ¹³C NMR spectra further indicates the Michael addition has occurred. rsc.org Stereochemical analysis, often using techniques like NOESY, is crucial to determine the configuration of the newly formed chiral center. rsc.org

Studies evaluating the biological activity of these synthesized amino analogues have shown promising results. For instance, some secondary open-chain amine derivatives have exhibited enhanced water solubility and high activity against acute myelogenous leukemia (AML) and LSC cells. rsc.orgrsc.org A notable example is a derivative obtained from N-methylethanolamine, which demonstrated significantly higher potency against certain LSC-like cell lines compared to this compound. rsc.orgrsc.org

Scaffold Simplification Approaches Based on this compound

While the provided search results primarily focus on modifications of the existing this compound scaffold, particularly the α-methylene-γ-butyrolactone moiety, the concept of scaffold simplification in medicinal chemistry aims to identify minimal structural requirements for biological activity or to create simpler, more easily synthesized analogs. rsc.orgnih.gov Although specific examples of extensive scaffold simplification of this compound are not detailed in the search results, the focus on the crucial role of the α-methylene-γ-butyrolactone group suggests that this moiety would likely be retained or mimicked in any simplified analogs designed to retain the core biological activity. researchgate.netnih.gov Scaffold hopping, a related strategy, involves replacing the central core structure with a novel backbone while retaining similar biological activity. rsc.orgnih.gov This could be a potential avenue for future research based on the this compound structure.

Strategies for Enhancing Chemical Stability (e.g., α-methylene-γ-butyrolactone moiety modifications)

The inherent instability of the α-methylene-γ-butyrolactone moiety in this compound in acidic and basic conditions is a significant challenge for its pharmaceutical development. rsc.org Strategies to enhance the chemical stability of this compound primarily involve modifying or masking this reactive group. rsc.orgrsc.orgresearchgate.net

One effective strategy is the conjugate addition of amines to the α-methylene-γ-butyrolactone moiety. rsc.orgrsc.orgresearchgate.net This Michael addition effectively converts the reactive exocyclic double bond into a saturated system, which is less susceptible to degradation under various pH conditions. rsc.orgrsc.org By forming amino adducts, the α-methylene-γ-butyrolactone moiety is "masked," thereby increasing stability. rsc.orgresearchgate.net This approach has been successfully applied to other natural products containing this functional group, such as sesquiterpene lactones like parthenolide. rsc.orgresearchgate.net The resulting amino derivatives, particularly in their salt forms, exhibit improved water solubility and enhanced stability compared to the parent compound. rsc.orgrsc.orgresearchgate.net

Another potential strategy, although not explicitly detailed for this compound in the provided results, could involve the formation of prodrugs where the α-methylene-γ-butyrolactone is temporarily protected with a labile group that can be cleaved in vivo to regenerate the active compound. This approach is commonly used to improve the stability and pharmacokinetic properties of compounds with reactive functional groups.

Table 1: Biological Activity of this compound and a Representative Analog

CompoundIC₅₀ against KG-1a CD34⁺CD38⁻ cells (μM)Fold Potency vs. This compound
This compound6.5 ± 0.81
Compound 6 (N-methylethanolamine derivative)0.5 ± 0.113

Data derived from cytotoxicity evaluations against AML/LSC cells. rsc.orgrsc.org

Pharmacological Activities and Molecular Mechanisms of Peperomin E Non Clinical Focus

Anticancer Activities of Peperomin E in Cell Lines and Preclinical Models

This compound, a secolignan compound isolated from plants of the Peperomia genus, has demonstrated notable anticancer activities across a variety of cancer cell lines and in preclinical animal models. thieme-connect.comnih.govresearchgate.netresearchgate.net Research indicates that its therapeutic potential stems from its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell cycle. researchgate.netnih.gov Furthermore, in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have shown that this compound can reduce tumor volume and weight, supporting its potential as a therapeutic agent. thieme-connect.com

Induction of Apoptosis and Cell Cycle Arrest by this compound

This compound has been shown to effectively induce apoptosis and cause cell cycle arrest in various cancer cell lines. In human prostate cancer PC-3 cells, treatment with this compound led to a significant increase in the number of apoptotic cells. nih.govresearchgate.netnih.gov This was accompanied by distinct morphological changes characteristic of apoptosis. nih.govresearchgate.net The mechanism behind this involves the modulation of key regulatory proteins. Specifically, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, a critical determinant of apoptosis. nih.govnih.gov This shift ultimately leads to the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govresearchgate.netnih.gov

Furthermore, this compound influences the cell cycle, the series of events that take place in a cell leading to its division and duplication. Studies have demonstrated that this compound can induce cell cycle arrest, particularly at the G2/M phase, in a dose-dependent manner in PC-3 cells. nih.govresearchgate.netnih.gov For instance, after a 72-hour treatment, a significant increase in the percentage of cells in the G2/M phase was observed, rising from 17.35% in control cells to 63.34% in treated cells, while the proportion of cells in the G1 phase decreased. nih.gov This arrest prevents cancer cells from proceeding through mitosis and proliferating. Similar effects on apoptosis and cell cycle arrest have also been observed in non-small-cell lung cancer (NSCLC) cell lines.

The table below summarizes the effects of this compound on apoptosis and cell cycle in different cancer cell lines.

Cell LineEffectKey Molecular Changes
PC-3 (Prostate Cancer)Induction of apoptosis and G2/M phase cell cycle arrestIncreased Bax/Bcl-2 ratio, activation of caspase-3
DU145 (Prostate Cancer)Induction of apoptosisNot specified
Non-Small-Cell Lung Cancer (NSCLC) linesInduction of apoptosis and cell cycle arrestNot specified

Inhibition of Cell Proliferation

A hallmark of cancer is uncontrolled cell proliferation. This compound has demonstrated significant anti-proliferative activity against various cancer cell lines in a dose-dependent manner. nih.govresearchgate.netresearchgate.net This inhibitory effect has been observed in prostate cancer cell lines such as PC-3 and DU145. thieme-connect.comnih.govresearchgate.netnih.gov The anti-proliferative action of this compound is closely linked to its ability to induce apoptosis and cell cycle arrest. nih.govresearchgate.netresearchgate.netnih.gov

Studies on non-small-cell lung cancer (NSCLC) cell lines have also shown that this compound can inhibit their growth. library.wales The half-inhibitory concentrations (IC50) of this compound, which is the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), HL-60 (leukemia), and HeLa (cervical cancer), with values of 12.1, 3.9, 1.8, and 11.1 µM, respectively. researchgate.net

The following interactive table provides a summary of the anti-proliferative effects of this compound on various cancer cell lines.

Cell LineCancer TypeObserved Effect
PC-3Prostate CancerSignificant dose-dependent inhibition of proliferation
DU145Prostate CancerSignificant inhibition of proliferation
A549Non-Small-Cell Lung CancerInhibition of proliferation
HepG2Liver CancerInhibition of proliferation (IC50: 12.1 µM)
MCF-7Breast CancerInhibition of proliferation (IC50: 3.9 µM)
HL-60LeukemiaInhibition of proliferation (IC50: 1.8 µM)
HeLaCervical CancerInhibition of proliferation (IC50: 11.1 µM)

Modulation of Gene Expression (e.g., tumor suppressor genes)

This compound has been found to modulate the expression of genes, particularly tumor suppressor genes that have been silenced by epigenetic mechanisms like DNA methylation. library.wales In non-small-cell lung cancer (NSCLC) cells, this compound treatment led to the reactivation of epigenetically silenced tumor suppressor genes, including RASSF1A, APC, RUNX3, and p16INK4a. library.wales The reactivation of these genes contributes to the pro-apoptotic and cell cycle regulatory signaling pathways that are often dysfunctional in cancer cells. library.wales This indicates that part of this compound's anticancer effect is due to its ability to reverse epigenetic silencing and restore the function of critical tumor suppressor genes. library.wales

Mechanisms of DNA Methyltransferase (DNMT1) Inhibition by this compound

One of the key mechanisms underlying the anticancer activity of this compound is its ability to inhibit DNA methyltransferase 1 (DNMT1). library.wales DNMT1 is an enzyme responsible for maintaining DNA methylation patterns during cell replication. library.wales In cancer, abnormal DNA methylation often leads to the silencing of tumor suppressor genes. library.wales

Computational studies have suggested that this compound can directly interact with the active domain of DNMT1, which could interfere with its enzymatic activity. library.wales Subsequent experimental studies have confirmed that this compound can decrease both the activity and the expression of DNMT1. library.wales This inhibition of DNMT1 leads to a decrease in global DNA methylation, which in turn allows for the re-expression of methylation-silenced tumor suppressor genes. library.wales By targeting DNMT1, this compound can thus reprogram the epigenetic landscape of cancer cells, contributing to its anticancer effects. library.wales

Effects on Angiogenesis and Metastasis in Preclinical Models

While direct studies on the effects of this compound on angiogenesis and metastasis are limited, its known mechanisms of action suggest potential in these areas. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov The inhibition of signaling pathways like Akt/mTOR and NF-κB by this compound could indirectly affect angiogenesis, as these pathways are known to regulate factors involved in this process. Further research in preclinical models is necessary to fully elucidate the specific effects of this compound on angiogenesis and the metastatic cascade.

Interactions with Cellular Signaling Pathways (e.g., NF-κB, Akt/mTOR)

This compound has been shown to interact with and modulate key cellular signaling pathways that are often dysregulated in cancer, such as the NF-κB and Akt/mTOR pathways. thieme-connect.comnih.gov

The transcription factor nuclear factor kappa B (NF-κB) is involved in regulating the expression of genes related to inflammation, cell survival, and proliferation. nih.gov Studies have shown that this compound can inhibit the NF-κB signaling pathway. nih.gov Specifically, it blocks the degradation of IκB, an inhibitor of NF-κB, which is triggered by stimuli like TNF-α. nih.gov This action prevents the activation of IκB kinase, a key step in the NF-κB activation cascade. nih.gov

The Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. thieme-connect.com In human prostate cancer DU145 cells, this compound-induced autophagy was found to be mediated through the Akt/mTOR pathway. thieme-connect.com Autophagy is a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer. In the context of this compound treatment in DU145 cells, autophagy appeared to play a cytoprotective role, and inhibiting it enhanced the apoptotic effects of this compound. thieme-connect.com

Anti-inflammatory Mechanisms of this compound

This compound, a secolignan primarily isolated from plants of the Peperomia genus, has demonstrated notable anti-inflammatory effects through various molecular mechanisms. nih.gov Research indicates that its activity is centered on the modulation of key signaling pathways and the suppression of inflammatory mediators that are pivotal in the inflammatory cascade.

Modulation of Inflammatory Mediators

This compound exerts its anti-inflammatory effects by influencing the production and activity of several key inflammatory molecules. In studies involving high-fat diet-induced atherosclerosis in animal models, treatment with this compound was shown to block the high levels of inflammation-associated regulators in artery tissues. nih.gov This includes the reduction of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. nih.gov The mechanism for this reduction is linked to its ability to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex responsible for processing and activating these cytokines. nih.gov By preventing the activation of caspase-1, a key enzyme in the inflammasome complex, this compound effectively curtails the maturation and release of IL-1β and IL-18. nih.gov

Furthermore, this compound has been shown to interfere with the signaling induced by tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.gov It prevents the degradation of IκB (inhibitor of kappa B), which is a critical step in the activation of the NF-κB pathway by TNF-α. nih.gov

Cellular Signaling Pathway Modulation by this compound in Inflammation

The anti-inflammatory properties of this compound are fundamentally linked to its ability to modulate critical intracellular signaling pathways. Two major pathways have been identified as targets: the Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor pyrin 3 (NLRP3) inflammasome pathway. nih.govnih.gov

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammatory gene expression. nih.gov this compound has been demonstrated to inhibit this pathway by blocking the activation of the IκB kinase (IKK) complex. nih.gov In the canonical NF-κB pathway, inflammatory stimuli like TNF-α lead to the activation of IKK, which then phosphorylates the inhibitory protein IκBα. nih.govnih.gov This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. nih.gov this compound intervenes by inhibiting the activation of IKK, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm. nih.gov This action effectively blocks the transcription of a wide array of inflammatory mediators.

NLRP3 Inflammasome Pathway: this compound also suppresses inflammation by targeting the NLRP3 inflammasome signaling pathway. nih.gov This pathway is activated by various stimuli, including reactive oxygen species (ROS). nih.gov Studies have shown that this compound can reduce ROS-induced activation of the NLRP3-ASC pathway. nih.gov By suppressing the activation of the NLRP3 inflammasome, this compound inhibits the subsequent activation of caspase-1 and the production of the highly pro-inflammatory cytokines IL-1β and IL-18. nih.gov

Table 1: Modulation of Inflammatory Pathways by this compound
Signaling PathwayKey Molecular TargetMechanism of Action by this compoundDownstream Effect
NF-κB PathwayIκB kinase (IKK)Blocks TNF-α-induced activation of IKK. nih.govInhibits IκBα degradation, preventing NF-κB nuclear translocation. nih.govnih.gov
NLRP3 Inflammasome PathwayNLRP3 InflammasomeSuppresses activation, potentially by reducing reactive oxygen species (ROS). nih.govInhibits Caspase-1 activation and subsequent production of IL-1β and IL-18. nih.gov

Antimicrobial Properties of this compound

Bioactive compounds found in plants of the Peperomia genus, including the class of compounds known as peperomins, have been reported to possess antimicrobial properties. jocpr.comjocpr.com this compound is specifically mentioned as one of the bioactive constituents contributing to the broad-spectrum antimicrobial activity of Peperomia pellucida. jocpr.comjocpr.com

Antibacterial Activities of this compound

While specific studies detailing the antibacterial spectrum and minimum inhibitory concentrations (MIC) of isolated this compound are limited, its presence in plant extracts with known antibacterial efficacy suggests a potential role in this activity. jocpr.comjocpr.com For instance, extracts from Peperomia pellucida, which contain Peperomins A, B, C, and E, have demonstrated broad-spectrum antimicrobial activity. jocpr.comjocpr.com The genus is known to be effective against various bacterial strains, and the presence of peperomins is linked to this bioactivity. jocpr.comscielo.org.co Further research is required to isolate this compound and quantify its specific activity against different bacterial pathogens.

Antifungal Activities of this compound

Similar to its antibacterial properties, the antifungal activity of this compound is inferred from studies on crude plant extracts. The bioactive compounds in Peperomia pellucida, including this compound, are considered to contribute to its antifungal effects. jocpr.comjocpr.com One study noted that these compounds contribute to the plant's activity against fungal species such as C. albicans. jocpr.com However, detailed investigations focusing solely on the antifungal profile of purified this compound are not extensively documented.

Table 2: Reported Antimicrobial Context of this compound
Activity TypeSource PlantReported FindingSpecific Data on this compound
AntibacterialPeperomia pellucidaPlant extracts containing Peperomins A, B, C, and E exhibit broad-spectrum antimicrobial activity. jocpr.comjocpr.comSpecific MIC values or spectrum of activity for isolated this compound are not detailed in the available literature.
AntifungalPeperomia pellucidaBioactive compounds, including peperomins, contribute to antifungal effects, for example against C. albicans. jocpr.comSpecific MIC values or spectrum of activity for isolated this compound are not detailed in the available literature.

Other Emerging Biological Activities of this compound

Beyond its anti-inflammatory and implied antimicrobial roles, this compound has been investigated for other significant biological activities, particularly in the context of cancer research.

Studies have identified this compound as a potential anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in human gastric carcinoma cells. nih.govresearchgate.net The mechanism of this action involves the mitochondrial and PI3K/Akt signaling pathways. nih.govresearchgate.net

Furthermore, this compound has demonstrated potential as a chemotherapeutic agent for non-small cell lung cancer (NSCLC). researchgate.net Its anticancer effects in this context may be partly due to its ability to act as a DNA methyltransferase 1 (DNMT1) inhibitor. By decreasing DNMT1 activity and expression, this compound can reduce global DNA methylation. researchgate.net This leads to the reactivation of epigenetically silenced tumor suppressor genes, which in turn activates their mediated pro-apoptotic and cell-cycle regulating signaling pathways in lung cancer cells. researchgate.net Additionally, antiangiogenic activities have been reported for secolignans from Peperomia dindygulensis, the plant source from which this compound was identified. nih.govresearchgate.net

Antioxidant Effects of this compound

The antioxidant profile of this compound is complex and appears to be highly context-dependent, exhibiting different effects in normal versus cancerous cells. While extracts of plants containing this compound, such as Peperomia pellucida, have demonstrated antioxidant activities, the isolated compound itself can exert a pro-oxidant effect in specific pathological contexts, such as cancer. nih.govnih.gov

Conversely, studies focusing on the specific mechanism of isolated this compound in acute myeloid leukemia (AML) progenitor cells have revealed a potent pro-oxidant mechanism of action. mdpi.comnih.gov In this context, this compound does not act as a traditional antioxidant. Instead, it induces significant oxidative stress within the cancer cells. mdpi.com This is achieved by selectively targeting and inhibiting Thioredoxin reductase 1 (TrxR1), a key antioxidant enzyme that is often overexpressed in cancer cells and is crucial for maintaining their redox balance. mdpi.comnih.gov By inhibiting TrxR1, this compound disrupts the cell's ability to counteract oxidative damage, leading to an accumulation of reactive oxygen species (ROS), subsequent oxidative stress, and ultimately, the activation of apoptosis (programmed cell death). mdpi.com This targeted inhibition highlights a sophisticated mechanism where this compound leverages the cancer cells' own altered redox system against them. mdpi.comnih.gov

Neuroprotective Potential of this compound

As of the current scientific literature, there is no direct research available that specifically investigates the neuroprotective potential of isolated this compound. While the plant it is derived from, Peperomia pellucida, is reported to possess neuroprotective properties, these effects have been attributed to other constituent compounds, such as the flavonoids Acacetin, Isovitexin, and Apigenin. mdpi.commdpi.com Furthermore, other related natural compounds, like piperine (B192125) from black pepper, have been studied for their neuroprotective effects, but these findings are not directly applicable to this compound. semanticscholar.orgresearchgate.net Research into other lignans (B1203133) has shown neuroprotective activity, suggesting a potential avenue for future investigation into this compound's effects on the nervous system. nih.gov

Target Identification and Receptor Binding Studies of this compound

Research has successfully identified a key molecular target of this compound, elucidating its mechanism of action against cancer cells. mdpi.comnih.gov The primary target is Thioredoxin reductase 1 (TrxR1), an essential enzyme in the thioredoxin system that protects cells from oxidative stress. mdpi.com

Studies have demonstrated that this compound selectively inhibits TrxR1 through a direct and covalent binding interaction. mdpi.comnih.gov The binding occurs specifically with the selenocysteine (B57510) (Sec) residue located at the C-terminal redox center of the enzyme. mdpi.com This covalent modification of the active site is irreversible and effectively inactivates the enzyme. The inhibition of TrxR1 by this compound disrupts the entire thioredoxin system, leading to the oxidation of thioredoxin (Trx) and a buildup of cellular reactive oxygen species (ROS), which triggers apoptosis in cancer cells. mdpi.com The specificity of this interaction makes TrxR1 a promising therapeutic target, and this compound a valuable lead compound for developing agents that exploit this pathway. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a compound influences its biological activity. Analysis of this compound and its synthetic analogs has begun to shed light on the structural features essential for its cytotoxic effects.

A central structural motif responsible for the biological activity of this compound is the α-methylene-γ-butyrolactone ring. mdpi.com This feature is a well-known reactive moiety found in many biologically active natural products.

The electrophilic nature of the α,β-unsaturated carbonyl system in this motif makes it a Michael acceptor. This allows this compound to form stable, covalent adducts with biological nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues or the selenohydryl (-SeH) group of selenocysteine residues in proteins. mdpi.com This reactivity is directly linked to its mechanism of action, as the covalent binding and subsequent inhibition of Thioredoxin reductase 1 (TrxR1) occurs at the enzyme's active site selenocysteine residue. mdpi.com The α-methylene-γ-butyrolactone moiety is therefore considered the "warhead" of the molecule, essential for its ability to covalently modify and inactivate its molecular target. mdpi.com

To improve the pharmacological properties of this compound, such as its solubility and bioavailability, synthetic analogs have been developed and evaluated. One such derivative is 6-methyl (hydroxyethyl) amino-2, 6-dihydrothis compound (DMAPE). mdpi.comnih.gov

DMAPE was designed as a more water-soluble and orally bioavailable analog of the parent compound. mdpi.com When its potency was compared to this compound, studies found that DMAPE exhibited a similar potential to eliminate primary acute myeloid leukemia (AML) progenitor cells in vitro. mdpi.comnih.gov Both compounds were shown to selectively target and induce oxidative stress-mediated apoptosis in these cancer cells without significant toxicity to normal cells. mdpi.com The finding that modifying the core structure to enhance solubility did not diminish its cytotoxic potency suggests that the key pharmacophore, particularly the α-methylene-γ-butyrolactone ring, remains accessible and reactive in the analog. mdpi.comnih.gov

Interactive Data Table: Comparative Activity of this compound and its Analog

CompoundTargetMechanism of ActionPotency ComparisonKey Feature
This compound Thioredoxin reductase 1 (TrxR1)Covalent inhibition of the active site selenocysteine residue, leading to oxidative stress and apoptosis.Baseline potency against AML progenitor cells.Naturally occurring secolignan.
DMAPE Thioredoxin reductase 1 (TrxR1)Covalent inhibition of the active site selenocysteine residue, leading to oxidative stress and apoptosis.Similar potential to eliminate AML progenitor cells as this compound.Water-soluble, orally bioavailable amino-analog.

Analytical Method Development and Quantification of Peperomin E

Chromatographic Methods for Peperomin E Quantification in Biological Matrices (Non-Human) and Plant Extracts

Chromatography plays a crucial role in separating this compound from other compounds present in biological and plant matrices before detection and quantification.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. Its purity can be verified by HPLC peak area normalization and peak purity analysis, with results showing purity typically greater than 98%. nih.govkarger.com HPLC has been used in the characterization and purity assessment of isolated this compound. nih.govkarger.comrsc.orgrsc.org

Ultra-Fast Liquid Chromatography (UFLC) for this compound Analysis

Ultra-Fast Liquid Chromatography (UFLC) offers faster analysis times compared to traditional HPLC while maintaining high separation efficiency. A sensitive UFLC-tandem mass spectrometry (UFLC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma. researchgate.netnih.gov This method is particularly useful for pharmacokinetic studies in animal models. researchgate.netnih.gov

Hyphenated Techniques for this compound Identification and Quantification

Coupling chromatographic methods with mass spectrometry provides enhanced specificity and sensitivity for the identification and quantification of this compound, especially in complex samples.

LC-MS/MS for Sensitive this compound Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique utilized for the sensitive detection and quantification of this compound. An UFLC-MS/MS method for this compound in rat plasma employed an XBridge™ C18 column with a mobile phase of acetonitrile (B52724) and 0.1% aqueous formic acid. researchgate.netnih.gov Detection was performed in positive-ion mode using multiple reaction monitoring (MRM) of the transitions at m/z 413.2 → 261.0 for this compound and m/z 373.2 → 137.2 for the internal standard, arctigenin. researchgate.netnih.gov This method demonstrated linearity over a concentration range of 1.46-6,000 ng/mL, with a lower limit of quantitation (LLOQ) of 1.46 ng/mL. researchgate.netnih.gov Intra- and interday precisions were within 11.05%, and accuracy ranged from -11.5% to 5.51%. researchgate.netnih.gov

LC-MS has also been used in the structural elucidation of peperomins and polyketides from Peperomia blanda. msptm.org Untargeted UPLC-Q-TOF-MS based plasma metabolomics has been applied to study the effects of this compound in a prostate cancer nude mouse model, identifying potential metabolite biomarkers. nih.gov

Spectrophotometric Methods for this compound Determination (e.g., UV-Vis)

While chromatographic and mass spectrometric methods offer higher specificity for complex matrices, spectrophotometric methods like UV-Vis spectroscopy can be useful for the detection of compounds containing chromophores that absorb UV-Vis light. The UV spectrum of Peperomin I, another peperomin compound, shows absorption maxima at 289 and 291 nm in CHCl3. msptm.org While direct UV-Vis quantification of this compound in highly complex matrices might be challenging due to potential interference from other UV-absorbing compounds, it can be valuable for initial detection or purity assessment of isolated samples, often in conjunction with other techniques. UV illumination is also used in the visualization of stained gels in molecular biology experiments related to the effects of this compound. nih.govkarger.com

Sample Preparation Strategies for this compound Analysis from Various Matrices

Effective sample preparation is critical to isolate and concentrate this compound from complex biological matrices (non-human) and plant extracts, minimizing interference and improving analytical sensitivity and accuracy.

For the determination of this compound in rat plasma using UFLC-MS/MS, a simple protein precipitation method was employed for sample preparation. researchgate.netnih.gov This technique is effective for removing proteins that can interfere with chromatographic analysis and mass spectrometric detection. researchgate.netnih.govresearchgate.net

In the isolation of this compound from plant sources like Peperomia dindygulensis or Peperomia blanda, chromatographic procedures are typically used. nih.govkarger.commsptm.org This often involves solvent extraction followed by various chromatographic separation techniques to obtain the pure compound. For instance, dichloromethane (B109758) extracts of P. blanda have been prepared by maceration. msptm.org

Interactive Data Table: Analytical Parameters for this compound Quantification in Rat Plasma by UFLC-MS/MS

ParameterValue
MethodUFLC-MS/MS
MatrixRat Plasma
Sample PreparationSimple Protein Precipitation
ColumnXBridge™ C18
Mobile PhaseAcetonitrile and 0.1% aqueous formic acid
Detection ModePositive-ion
Detection TechniqueMultiple Reaction Monitoring (MRM)
This compound Transitionm/z 413.2 → 261.0
Internal StandardArctigenin
Internal Standard Transitionm/z 373.2 → 137.2
Linearity Range1.46-6,000 ng/mL
LLOQ1.46 ng/mL
Intra-day Precision≤ 11.05%
Inter-day Precision≤ 11.05%
Accuracy-11.5% to 5.51%

Method Validation Parameters for this compound Analytical Procedures (e.g., linearity, precision, accuracy, stability)

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate results. For the quantification of chemical compounds like this compound, key validation parameters typically include linearity, precision, accuracy, and stability. These parameters assess the performance characteristics of the analytical procedure.

A validated ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method for the determination of this compound in rat plasma has been developed and validated. This method was applied in a pharmacokinetic study researchgate.net. The validation of this method included the assessment of several key parameters.

Linearity

Linearity evaluates the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range chromatographyonline.comglobalresearchonline.net. For the UFLC-MS/MS method developed for this compound in rat plasma, the calibration curve demonstrated linearity over a concentration range of 1.46 to 6,000 ng/mL researchgate.net.

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions chromatographyonline.comeuropa.eu. It is often assessed at different levels, including repeatability (within-run precision) and intermediate precision (within-laboratory variation) europa.eudemarcheiso17025.com. For the validated UFLC-MS/MS method for this compound, both intra- and interday precisions were evaluated and found to be within 11.05% researchgate.net.

Accuracy

Accuracy expresses the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value chromatographyonline.comeuropa.eu. It is a measure of the exactness of the method chromatographyonline.com. In the validation of the this compound UFLC-MS/MS method, the accuracy ranged from -11.5% to 5.51% researchgate.net. Accuracy can sometimes be inferred if precision, linearity, and specificity have been established europa.eu.

Stability

Stability testing ensures that the analyte remains stable in the sample matrix under specified storage conditions and throughout the analytical procedure chromatographyonline.comparticle.dkuab.edu. For the validated UFLC-MS/MS method, stability tests confirmed that this compound remained stable throughout the analytical procedure researchgate.net. Solution stability, specifically, confirms the stability of sample and standard solutions under defined storage conditions particle.dk.

Based on the research findings, the validation parameters for the UFLC-MS/MS method for this compound in rat plasma can be summarized as follows:

Validation ParameterObserved Result/Range
Linearity1.46 - 6,000 ng/mL
Intraday PrecisionWithin 11.05%
Interday PrecisionWithin 11.05%
Accuracy-11.5% to 5.51%
StabilityStable throughout the analytical procedure

This validated method, demonstrating acceptable linearity, precision, accuracy, and stability, was successfully applied to analyze the pharmacokinetics of this compound in rats researchgate.net.

Future Perspectives and Research Directions for Peperomin E

Unexplored Biological Activities and Preclinical Therapeutic Potential

Existing research has identified Peperomin E's preclinical potential, notably its anticancer effects across various cell lines, including lung, breast, leukemia, liver, cervical, gastric, and prostate cancers. Studies have also indicated its protective effects against atherosclerosis by suppressing the NLRP3 inflammatory pathway and its ability to induce apoptosis in acute myeloid leukemia (AML) progenitor cells by targeting thioredoxin reductase 1 (TrxR1).

Despite these findings, the full spectrum of this compound's biological activities remains to be thoroughly investigated. Future research should aim to explore its potential in other therapeutic areas, such as neuroprotection, antiviral activity, or effects on metabolic disorders, based on its structural characteristics and mechanisms of action observed in existing studies (e.g., antioxidant and anti-inflammatory properties). Further detailed preclinical studies are essential to elucidate the underlying mechanisms of its known activities and to identify potential new therapeutic applications. For instance, while effects on human gastric cancer and prostate cancer cell lines have been explored, deeper mechanistic insights and in vivo validations in these areas could reveal further therapeutic potential.

Opportunities for Biosynthetic Engineering of this compound Production in Plants or Microbial Systems

Obtaining sufficient quantities of complex plant natural products like this compound from their native plant sources can be challenging due to low abundance, environmental factors, and geographical limitations. Biosynthetic engineering offers a promising alternative for sustainable and scalable production.

Future research can focus on elucidating the complete biosynthetic pathway of this compound in Peperomia species. This knowledge can then be leveraged to reconstruct the pathway in engineered microbial hosts, such as bacteria or yeast, or in other plant systems. Strategies would involve identifying and cloning the genes encoding the enzymes responsible for this compound biosynthesis and optimizing their expression in the chosen host organism through metabolic engineering and synthetic biology approaches. This could lead to increased yields, controlled production, and potentially the generation of novel this compound analogs through combinatorial biosynthesis.

Advances in Chemoenzymatic Synthesis of this compound and Analogs

Chemical synthesis of complex natural products can be challenging and costly. Chemoenzymatic synthesis, which combines the efficiency and specificity of enzymatic reactions with the versatility of chemical transformations, presents an attractive route for producing this compound and its analogs.

While chemical synthesis of (±)-peperomin E has been reported, future efforts can focus on developing more efficient and stereoselective chemoenzymatic routes. This could involve identifying or engineering enzymes that catalyze key steps in the synthesis with high precision, reducing the need for protecting groups and minimizing unwanted side reactions. Advances in this area could facilitate the production of larger quantities of pure this compound for research and potentially enable the synthesis of novel analogs with modified structures and potentially improved pharmacological properties or pharmacokinetic profiles.

Computational Design and Predictive Modeling of this compound Derivatives

Computational tools are increasingly valuable in drug discovery and natural product research, allowing for the prediction of molecular properties and interactions. For this compound, computational approaches can play a significant role in guiding the design and discovery of novel derivatives.

Future research can utilize techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to predict the binding affinity of this compound and its potential derivatives to biological targets. Predictive modeling can help identify structural modifications that might enhance potency, selectivity, or bioavailability. In silico target fishing methods, which have been applied to investigate this compound's mechanism of action, can be further employed to predict novel targets and off-target effects of designed derivatives. This computational-driven approach can prioritize the synthesis and testing of the most promising candidates, accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Synergistic Effects of this compound with Other Natural Products or Compounds in Preclinical Studies

Investigating the synergistic effects of natural products in combination with other compounds is a growing area of research, particularly in the context of complex diseases like cancer. This compound's known mechanisms of action suggest potential for synergistic interactions.

Given this compound's ability to inhibit DNA methyltransferase 1 (DNMT1), future preclinical studies could explore its synergistic effects in combination with conventional chemotherapeutic agents or immunotherapies, as combining DNMT inhibitors with these treatments has shown promise in aggressive cancers. Furthermore, research indicating that combining this compound treatment with autophagic inhibition has potential for prostate cancer treatment highlights another avenue for exploring synergistic strategies. Future studies should systematically investigate combinations of this compound with other natural products or synthetic drugs to identify synergistic interactions that could lead to enhanced efficacy or reduced toxicity in various disease models.

Emerging Chemical Biology Tools for this compound Research (e.g., probe development)

Chemical biology tools, such as activity-based probes and biosensors, are invaluable for dissecting the molecular mechanisms of bioactive compounds and identifying their cellular targets. The development of such tools specifically for this compound could significantly advance our understanding of its biological activities.

Future research can focus on designing and synthesizing chemical probes based on the structure of this compound. These probes could incorporate tags (e.g., fluorescent labels, affinity handles) that allow for the visualization, isolation, and identification of proteins or other biomolecules that directly interact with this compound within cells. Such tools would be crucial for confirming predicted targets, discovering new binding partners, and understanding the cellular pathways modulated by this compound, providing deeper insights into its mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the established mechanisms underlying Peperomin E’s anticancer activity in gastric cancer models?

this compound (PepE) inhibits metastasis in poorly differentiated gastric cancer (GC) by inducing promoter hypomethylation of metastatic-suppressor genes (e.g., RASSF1A, p16, APC). This is achieved through direct binding to DNA methyltransferase 1 (DNMT1), reducing its enzymatic activity, and activating the AMPKα-Sp1 signaling axis to suppress DNMT1 transcription. Methodologically, studies employ chromatin immunoprecipitation (ChIP), methylation-specific PCR, and Western blotting to validate hypomethylation and protein expression changes .

Q. How is this compound’s antibacterial activity assessed in preclinical studies?

Antibacterial efficacy is evaluated via disc diffusion assays and broth microdilution to determine minimum inhibitory concentrations (MICs) against pathogens like Streptococcus pneumoniae and Escherichia coli. In silico docking (e.g., Autodock Vina) identifies interactions with bacterial targets such as penicillin-binding proteins (2C6W) and the KdpFABC ion channel (5MRW). Statistical validation uses SPSS for ANOVA with p < 0.05 as significance threshold .

Q. What standard assays are used to quantify this compound’s demethylation efficacy compared to known DNMT inhibitors?

PepE’s demethylation capacity is compared to Decitabine (5-Aza-dC) using methylated DNA quantification (e.g., ELISA-based methylated DNA kits) and RT-qPCR for reactivation of silenced tumor-suppressor genes. Dose-response curves (0.5–2 µM, 48-hour treatment) in A549 lung cancer cells show comparable efficacy to 2 µM Decitabine .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address contradictory data on this compound’s dual antibacterial and anticancer roles?

Contradictions arise from structural features (e.g., α-methylene-γ-butyrolactone moiety) enabling diverse bioactivities. To resolve this, use compartmentalized assays:

  • For anticancer studies: Focus on GC cell lines (e.g., MKN-45) with metastasis models (transwell invasion, wound healing) and DNMT1-specific siRNA controls.
  • For antibacterial studies: Prioritize clinical bacterial strains and validate target binding via mutagenesis (e.g., KdpFABC knockout E. coli). Cross-disciplinary integration of omics (methylome, proteome) can clarify context-dependent mechanisms .

Q. What methodological challenges arise when synthesizing this compound derivatives to enhance bioavailability while retaining efficacy?

Structural modifications (e.g., amine derivatives) require balancing solubility (measured via HPLC) and DNMT1-binding affinity (surface plasmon resonance, SPR). In vivo pharmacokinetic studies in murine models assess oral bioavailability, while AMPKα phosphorylation assays ensure retained signaling activity. Challenges include avoiding lactone ring destabilization, critical for DNMT1 interaction .

Q. How should researchers address variability in this compound’s hypomethylation effects across cancer cell types?

Variability is influenced by baseline methylation levels (e.g., hypermethylated vs. normomethylated promoters). Use genome-wide methylation arrays (Infinium MethylationEPIC) to profile cell-specific patterns. Normalize results using housekeeping genes and include 5-Aza-dC as a positive control. Dose titration (0.5–10 µM) and time-course experiments (24–72 hours) identify optimal treatment windows .

Q. What strategies are recommended for validating this compound’s thioredoxin reductase (TrxR) targeting in acute myeloid leukemia (AML) models?

Use CD34+ AML progenitor cells to measure TrxR activity via DTNB reduction assays. Confirm oxidative stress via ROS probes (DCFH-DA) and apoptosis via Annexin V/PI flow cytometry. Compare PepE to auranofin (TrxR inhibitor) and validate specificity with TrxR-overexpressing cell lines .

Data Analysis & Contradiction Resolution

Q. How can researchers reconcile discrepancies between in-silico binding predictions and in-vitro efficacy for this compound?

Discrepancies may arise from solvation effects or protein flexibility unaccounted for in docking. Validate in silico predictions with biophysical assays (e.g., bio-layer interferometry for binding kinetics) and co-crystallization. Use molecular dynamics simulations to refine binding poses and compare with experimental IC50 values .

Q. What statistical approaches are critical when analyzing this compound’s synergistic effects with conventional chemotherapeutics?

Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy in GC cells. Use CompuSyn software for dose-effect analysis and validate with in vivo xenograft models. Include Bliss independence and Loewe additivity models to confirm mechanistic synergy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.